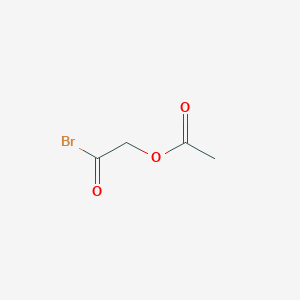
2-(acetyloxy)Acetyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)Acetyl bromide is an organic compound with the molecular formula C4H5BrO3. It is a derivative of acetic acid and contains both an acetyloxy group and a bromide group. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Acetyloxy)Acetyl bromide can be synthesized through the reaction of acetic anhydride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Another method involves the reaction of acetyl bromide with acetic acid in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using acetic anhydride and bromine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)Acetyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce acetic acid and hydrobromic acid.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous base.
Esterification Conditions: Esterification reactions often require an acid catalyst and an alcohol.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted acetic acid derivatives can be formed.
Hydrolysis Products: Acetic acid and hydrobromic acid.
Esterification Products: Esters of acetic acid.
Scientific Research Applications
2-(Acetyloxy)Acetyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Biochemistry: The compound is used in the modification of biomolecules for research purposes.
Material Science: It is used in the preparation of specialized materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)Acetyl bromide involves its reactivity as an acylating agent. The compound can transfer its acetyloxy group to nucleophiles, resulting in the formation of acylated products. This reactivity is due to the presence of the bromide group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Acetyl bromide: Similar in structure but lacks the acetyloxy group.
Acetic anhydride: Contains two acyl groups but no bromide.
Bromoacetic acid: Contains a bromide group but lacks the acetyloxy group.
Uniqueness
2-(Acetyloxy)Acetyl bromide is unique due to the presence of both an acetyloxy group and a bromide group, which imparts distinct reactivity and makes it useful in specific synthetic applications. Its ability to act as an acylating agent and participate in substitution reactions distinguishes it from other similar compounds.
Properties
CAS No. |
160193-00-0 |
|---|---|
Molecular Formula |
C4H5BrO3 |
Molecular Weight |
180.98 g/mol |
IUPAC Name |
(2-bromo-2-oxoethyl) acetate |
InChI |
InChI=1S/C4H5BrO3/c1-3(6)8-2-4(5)7/h2H2,1H3 |
InChI Key |
FWACMPCFWQJUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


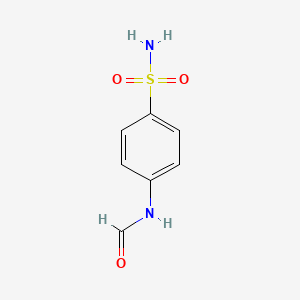
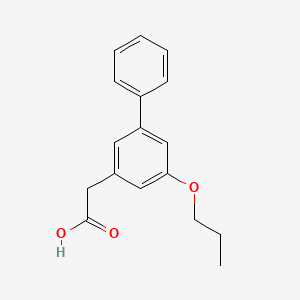
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
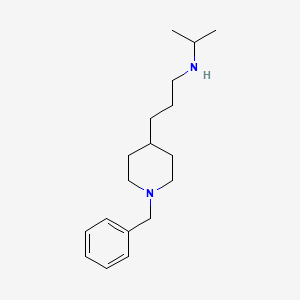
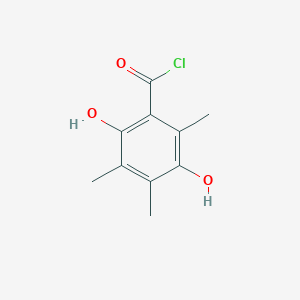
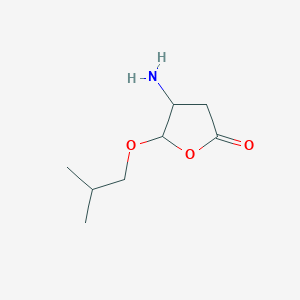
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
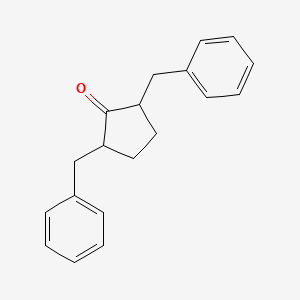
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
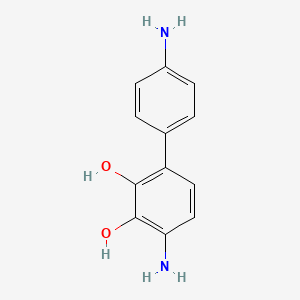
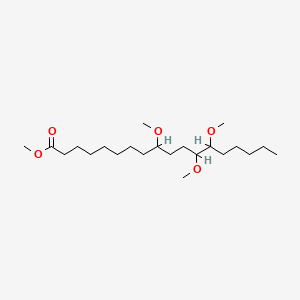
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
